N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-18-6-5-16(12-17(18)20)27(24,25)23-13-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h3-12,23H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAQQKVJMOWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps:
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Formation of the Bipyridine Intermediate: : The bipyridine moiety can be synthesized through a coupling reaction of pyridine derivatives. A common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the bipyridine core.
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Sulfonamide Formation: : The sulfonamide group is introduced by reacting the bipyridine intermediate with a sulfonyl chloride derivative. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
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Ethoxy and Fluoro Substitution: : The ethoxy and fluoro groups are introduced through nucleophilic substitution reactions. The ethoxy group can be added via an alkylation reaction using ethyl iodide, while the fluorine atom is typically introduced using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the synthesis. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bipyridine moiety can undergo oxidation reactions, often forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the bipyridine unit can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrobipyridine derivatives.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens, Lewis acids
Major Products
Oxidation: N-oxides of bipyridine
Reduction: Dihydrobipyridine derivatives
Substitution: Nitrated or halogenated bipyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is used as a ligand in coordination chemistry. Its bipyridine moiety can coordinate with various metal ions, forming complexes that are useful in catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the bipyridine unit can interact with biological macromolecules, potentially leading to novel drug candidates.
Industry
In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its ability to form stable complexes with metals makes it valuable in the production of catalysts for chemical processes.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting enzymatic activities or disrupting metal-dependent biological processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a. 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structure : A pyrazolopyrimidine-chromen hybrid with a benzenesulfonamide group.
- Key Differences : Lacks the bipyridine backbone but includes a fluorophenyl-chromen system, which may enhance planar stacking.
- Properties : Molecular weight 589.1 g/mol, melting point 175–178°C. The chromen moiety likely increases rigidity compared to the target compound’s flexible bipyridin-methyl linker .
b. N-[4-(2-Chloroacetyl)phenyl]methanesulfonamide ()
- Structure : Methanesulfonamide with a chloroacetyl substituent.
- Key Differences : Simpler structure without heteroaromatic systems. The chloroacetyl group introduces electrophilicity, contrasting with the target’s ethoxy-fluoro substitution.
c. N-(3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl)-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide ()
- Structure : Bipyrimidine core with a trifluoromethylbenzamide group.
- Key Differences: Replaces sulfonamide with a benzamide and adds a dimethylamino-pyrrolidine moiety. The trifluoromethyl group enhances lipophilicity compared to the target’s ethoxy-fluoro motif .
Bipyridine Derivatives
a. (S)-L-((2',6-Bis(difluoromethyl)-[2,4'-bipyridin]-5-yl)oxy)-2,4-dimethylpentan-2-amine ()
- Structure : Bipyridine with difluoromethyl substituents and a pentan-2-amine linker.
- Key Differences : Lacks the sulfonamide group but includes chiral centers and difluoromethyl groups. The solid forms (polymorphs) mentioned in suggest higher crystallinity, which may improve formulation stability compared to the target compound .
b. 1-(2,4-Dinitrophenyl)-(4,4'-bipyridin)-1-ium Chloride Derivatives ()
- Structure : 4,4'-bipyridinium salts with redox-active dinitrophenyl groups.
- Key Differences : The 4,4'-bipyridinium core (vs. 2,4'-bipyridin in the target) and charged nature lead to distinct electrochemical properties, as shown in cyclic voltammetry studies .
Functional Group Analysis
Research Findings and Implications
- Solubility : The ethoxy group in the target compound likely improves water solubility compared to ’s chloroacetyl derivative but may reduce it relative to ’s trifluoromethylbenzamide .
- Synthetic Feasibility : The ANRORC reaction used for bipyridinium derivatives () could be adapted for the target compound, though regioselectivity challenges may arise due to the 2,4'-bipyridin backbone .
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of N-([2,4'-bipyridin]-3-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide?
Answer:
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and sulfonamide coupling. Key considerations include:
- Reagent Selection : Use of halogenating agents (e.g., bromine) for pyridine functionalization and sulfonylating agents for benzenesulfonamide formation .
- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reaction efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance cross-coupling reactions between bipyridine and benzenesulfonamide moieties .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol ensure ≥95% purity .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the bipyridine and sulfonamide groups. For example, the methylene bridge (-CH-) between pyridine and sulfonamide appears as a triplet at δ 4.2–4.5 ppm .
- HPLC : Reverse-phase C18 columns (e.g., 90:10 acetonitrile/water) validate purity (>99%) and detect trace intermediates .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 456.12) and fragmentation patterns .
Advanced: How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?
Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions:
- Metabolic Profiling : Conduct liver microsome assays to assess CYP450-mediated degradation. For example, hydroxylation at the ethoxy group reduces in vivo efficacy .
- Dosage Adjustment : Use allometric scaling from rodent models to human-equivalent doses, accounting for plasma protein binding differences .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to distinguish false positives in high-throughput screens .
Advanced: What mechanistic insights explain the regioselectivity of sulfonamide formation in this compound?
Answer:
- Nucleophilic Attack : The bipyridine’s 3-position methyl group acts as a nucleophile, attacking the sulfonyl chloride electrophile. Steric hindrance from the 4'-pyridine ring directs substitution to the 3-position .
- Intermediate Trapping : Isolation of sulfonyl chloride intermediates via low-temperature (-20°C) quenching confirms the reaction pathway .
- DFT Calculations : Computational models (e.g., Gaussian 09) predict activation energies for competing pathways, favoring the observed product .
Intermediate: How to design dose-response experiments for evaluating enzyme inhibition (e.g., carbonic anhydrase)?
Answer:
- Enzyme Assay Setup : Use a stopped-flow spectrophotometer to monitor CO hydration rates. Include acetazolamide as a positive control .
- IC Determination : Test compound concentrations from 1 nM to 100 µM. Nonlinear regression (GraphPad Prism®) calculates inhibition potency .
- Selectivity Screening : Compare inhibition across isoforms (e.g., CA-I vs. CA-II) to identify off-target effects .
Advanced: What computational methods are suitable for docking studies with this compound?
Answer:
- Protein Preparation : Use PDB structures (e.g., 3HKC for tubulin) and optimize hydrogen bonding networks with MOE or Schrödinger .
- Docking Protocols : AutoDock Vina or Glide SP/XP modes simulate ligand binding. Focus on the bipyridine’s interaction with hydrophobic pockets .
- MD Simulations : Run 100 ns trajectories (AMBER or GROMACS) to assess binding stability and free energy (MM-PBSA) .
Basic: How to mitigate byproduct formation during sulfonamide synthesis?
Answer:
- Stoichiometric Control : Limit sulfonyl chloride to 1.1 equivalents to avoid di-sulfonylation .
- Acid Scavengers : Add triethylamine (2.5 eq) to neutralize HCl byproducts and prevent N-oxide formation .
- Real-Time Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and halt at ~85% conversion .
Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration for neurotargeted applications?
Answer:
- Lipophilicity Optimization : Introduce trifluoromethyl groups (clogP ~2.5) to improve passive diffusion .
- P-gp Efflux Avoidance : Replace the ethoxy group with smaller substituents (e.g., methyl) to evade P-glycoprotein recognition .
- In Silico Prediction : Use BBB score algorithms (e.g., SwissADME) to prioritize analogs with favorable permeability .
Intermediate: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Heat shock (45°C, 3 min) stabilizes compound-bound proteins, detected via Western blot .
- Fluorescent Probes : Conjugate the compound with BODIPY for confocal microscopy imaging in live cells .
- Knockdown Controls : Use siRNA against the target protein (e.g., tubulin β-III) to confirm phenotype rescue .
Advanced: What strategies address solubility limitations in aqueous assays?
Answer:
- Co-Solvent Systems : Use 10% DMSO/PBS (v/v) with sonication to achieve 1–5 mM stock solutions .
- Prodrug Design : Synthesize phosphate esters at the sulfonamide group, hydrolyzed in vivo by alkaline phosphatase .
- Nanoparticle Encapsulation : Formulate with PEG-PLGA nanoparticles (150 nm diameter) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
